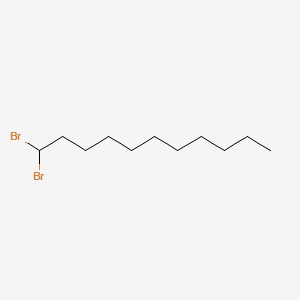

1,1-Dibromoundecane

Description

Historical Perspectives and Foundational Principles of Geminal Dihalides in Chemical Transformations

The concept of geminal dihalides—from the Latin gemini, meaning "twins"—is a foundational topic in organic chemistry, describing the relationship between two halogen substituents bonded to a single carbon. wikipedia.orgvedantu.com Historically, the synthesis of these compounds was often achieved using harsh reagents. For instance, the reaction of aldehydes and ketones with phosphorus pentahalides was an early method, though it presented challenges in handling and product purification due to the nature of the reagents and byproducts. wikipedia.orggoogle.com

The core principle behind the synthetic utility of geminal dihalides lies in their reactivity. They serve as precursors to several key functional groups. One of the most significant transformations is their conversion into terminal alkynes through double dehydrohalogenation. alfa-chemistry.comorganic-chemistry.org This is famously exemplified in the second step of the Corey-Fuchs reaction. alfa-chemistry.comjk-sci.com Furthermore, treatment of geminal dihalides with organolithium reagents can generate carbenoid species, which are capable of undergoing reactions such as cyclopropanation. libretexts.org This dual reactivity—as a precursor to both alkynes and carbenes—makes geminal dihalides powerful tools for carbon-carbon bond formation. helsinki.fi

Significance of 1,1-Dibromoundecane as a Synthetic Building Block in Undecane (B72203) Chemistry

While not as commonly cataloged or studied as its α,ω-isomer (1,11-dibromoundecane), this compound holds significant potential as a specialized synthetic building block. Its primary importance stems from its role as a key intermediate derived from undecanal (B90771), a readily available 11-carbon aldehyde. ambeed.comdrugbank.com The transformation of an aldehyde into a geminal dibromide is a crucial step that unlocks a variety of subsequent chemical pathways.

Several modern synthetic protocols allow for the efficient conversion of aldehydes like undecanal into their corresponding 1,1-dibromoalkanes. These methods offer milder conditions and greater efficiency compared to historical approaches. thieme-connect.comorganic-chemistry.orgnih.gov

Interactive Table 1: Synthetic Methods for the Preparation of 1,1-Dibromoalkanes from Aldehydes

| Reagent System | Substrate | Product | Key Features | Reference |

| Triphenyl phosphite (B83602) / Bromine | Aldehydes | 1,1-Dibromoalkanes | General method for aliphatic and aromatic aldehydes. | thieme-connect.com |

| Tetrabutylammonium (B224687) tribromide / Triphenyl phosphite | Aldehydes | 1,1-Dibromoalkanes | Rapid (often <10 minutes) and practical protocol. | nih.gov |

| Carbon tetrabromide / Triphenylphosphine (B44618) | Aldehydes | 1,1-Dibromoolefins* | Forms a dibromoolefin, the first step of the Corey-Fuchs reaction. | alfa-chemistry.comjk-sci.com |

Note: The Corey-Fuchs reaction first generates a 1,1-dibromoolefin, which is then converted to a terminal alkyne. The direct conversion of an aldehyde to a 1,1-dibromoalkane* is a related but distinct transformation.*

The primary application of this compound in undecane chemistry is as a precursor to 1-dodecyne. By treating this compound with a strong base like n-butyllithium (in the context of a Corey-Fuchs-type transformation), a one-carbon homologation is achieved, extending the C11 undecane skeleton to a C12 alkyne. organic-chemistry.org This terminal alkyne is a versatile handle for further synthetic elaborations, including click chemistry, Sonogashira couplings, and nucleophilic additions, thereby providing access to a wide range of more complex molecules.

Interactive Table 2: Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Use | CAS Number |

| Undecanal | C₁₁H₂₂O | 170.29 | Starting material for this compound synthesis. | [112-44-7] |

| This compound | C₁₁H₂₂Br₂ | 314.10 | Precursor to terminal alkynes and carbenoids. | N/A |

| 1-Dodecyne | C₁₂H₂₂ | 166.31 | Product of this compound elimination/rearrangement. | [765-03-7] |

| 1,11-Dibromoundecane | C₁₁H₂₂Br₂ | 314.10 | α,ω-bifunctional alkane for polymerization/macrocyclization. | [16696-65-4] |

Current Research Paradigms and Unaddressed Challenges in the Field of Geminal Dibromide Chemistry

Contemporary research in the field of geminal dihalide chemistry is focused on several key areas. A major thrust is the development of more efficient, milder, and environmentally benign synthetic methods. Protocols using reagents like tetrabutylammonium tribromide exemplify this trend, offering rapid reaction times and practical convenience. nih.gov There is also significant interest in the synthesis of mixed geminal dihalides (containing two different halogen atoms on the same carbon), as the differential reactivity of the halogens can be exploited for selective transformations. However, the synthesis and purification of these mixed species remain a significant challenge. helsinki.fi

Despite advances, several challenges persist. The handling of some reagents, such as phosphorus compounds, can be difficult, and the removal of stoichiometric byproducts like triphenylphosphine oxide can complicate product purification on a large scale. google.comalfa-chemistry.com Another challenge is controlling the reactivity of the geminal dibromide products. Their conversion to alkynes, for example, requires strong bases and cryogenic temperatures, and the stability of the intermediate species must be carefully managed. organic-chemistry.org

Furthermore, while the chemistry of gem-difluoroalkenes and gem-difluorocyclopropanes is a burgeoning area with extensive research into their unique reactivity and applications, the broader chemistry of non-fluorinated geminal dibromoalkanes is comparatively mature but less explored for novel catalytic transformations. researchgate.netrsc.org The development of new catalytic systems that can selectively functionalize one or both C-Br bonds in a geminal dibromide without resorting to traditional organolithium chemistry remains an area ripe for investigation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62168-28-9 |

|---|---|

Molecular Formula |

C11H22Br2 |

Molecular Weight |

314.10 g/mol |

IUPAC Name |

1,1-dibromoundecane |

InChI |

InChI=1S/C11H22Br2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h11H,2-10H2,1H3 |

InChI Key |

MJKNZSCOSMZCDR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of 1,1 Dibromoundecane

Direct Halogenation Strategies for Geminal Dibromoalkanes: Reaction Scope and Limitations

Direct halogenation methods provide a straightforward approach to the synthesis of 1,1-dibromoundecane, typically involving the introduction of two bromine atoms to a single carbon atom in a precursor molecule.

Radical-Initiated Bromination of Undecane (B72203) Derivatives

The direct radical-initiated bromination of undecane to selectively produce this compound is a challenging and generally impractical approach. Free radical halogenation of alkanes is notoriously difficult to control, especially for linear alkanes. The reaction proceeds via a chain mechanism involving the abstraction of a hydrogen atom by a bromine radical to form an alkyl radical, which then reacts with molecular bromine.

The selectivity of this reaction is governed by the stability of the resulting alkyl radical. For alkanes, the order of radical stability is tertiary > secondary > primary. In the case of undecane, all methylene (B1212753) (CH₂) hydrogens are secondary, and the methyl (CH₃) hydrogens are primary. Consequently, radical bromination of undecane would lead to a statistical mixture of various monobrominated and polybrominated isomers, with a preference for substitution at the secondary positions along the carbon chain. Achieving geminal dibromination at the C1 position would be a minor and difficult-to-isolate product. The high reactivity and low selectivity of radical bromination for this specific transformation render it an unsuitable method for the targeted synthesis of this compound.

Halogenation of Carbonyl Compounds and Their Derivatives

A more effective and widely employed strategy for the synthesis of 1,1-dibromoalkanes involves the halogenation of carbonyl compounds, particularly aldehydes and ketones.

The most prominent method for converting an aldehyde, such as undecanal (B90771), to a 1,1-dibromoalkene is the Corey-Fuchs reaction . This reaction involves the treatment of the aldehyde with a reagent prepared from triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄). organic-chemistry.orgwikipedia.org The resulting 1,1-dibromo-1-undecene can then be reduced to the desired this compound. While the Corey-Fuchs reaction itself is a two-step process to generate an alkyne, the intermediate 1,1-dibromoalkene is readily isolable. organic-chemistry.orgwikipedia.org

A subsequent reduction of the double bond in 1,1-dibromo-1-undecene is necessary to obtain this compound. Catalytic hydrogenation using metal catalysts like palladium or platinum is a common method for the reduction of alkenes. libretexts.orglibretexts.org However, care must be taken to avoid hydrogenolysis of the carbon-bromine bonds. An alternative and often milder method for the reduction of double bonds is the use of diimide (N₂H₂) , which can be generated in situ from hydrazine (B178648) and an oxidant or from the thermal decomposition of azodicarbonamide. wikipedia.orgyoutube.comorganicreactions.org Diimide reduction is known to be selective for non-polar double bonds and is less likely to affect the gem-dibromo group. wikipedia.org

A more direct conversion of aldehydes to 1,1-dibromoalkanes has been developed using reagents such as tetrabutylammonium (B224687) tribromide (TBATB) in the presence of triphenyl phosphite (B83602). nih.gov This method offers a practical one-pot synthesis from the corresponding aldehyde.

The following table summarizes typical reaction conditions for the synthesis of 1,1-dibromoalkanes from aldehydes:

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Aldehyde (general) | 1. CBr₄, PPh₃2. Diimide | 1,1-Dibromoalkane | Good | organic-chemistry.orgwikipedia.orgwikipedia.org |

| Aldehyde (general) | Tetrabutylammonium tribromide, Triphenyl phosphite | 1,1-Dibromoalkane | High | nih.gov |

Indirect Synthetic Routes to this compound via Functional Group Interconversions

Indirect synthetic routes to this compound involve the transformation of other functional groups into the desired gem-dibromo functionality. A plausible indirect route is the hydrobromination of a terminal alkyne, such as 1-undecyne (B103828). The addition of two equivalents of hydrogen bromide (HBr) to a terminal alkyne proceeds according to Markovnikov's rule, where both bromine atoms add to the same internal carbon atom, which is not the desired outcome for this compound. However, under radical conditions, anti-Markovnikov addition can occur for the first equivalent of HBr. A subsequent Markovnikov addition of the second equivalent of HBr to the resulting 1-bromo-1-undecene would lead to the formation of this compound.

Another potential indirect pathway involves the conversion of a ketone to its corresponding tosylhydrazone, followed by reaction with a brominating agent. While the Shapiro reaction of tosylhydrazones typically leads to olefins, modifications of this reactivity could potentially be explored for the synthesis of gem-dibromides. illinois.edu

Optimization of Reaction Conditions: Yield, Selectivity, and Process Efficiency for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring process efficiency. For the widely used Corey-Fuchs reaction, several parameters can be adjusted.

Stoichiometry of Reagents: The ratio of triphenylphosphine and carbon tetrabromide to the aldehyde is a critical factor. An excess of the phosphine-bromine reagent is often used to ensure complete conversion of the aldehyde.

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Dichloromethane is a commonly used solvent for the Corey-Fuchs reaction.

Temperature: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity and minimize side reactions.

Work-up and Purification: The removal of triphenylphosphine oxide, a byproduct of the reaction, can be challenging. Purification is often achieved by chromatography. The use of polymer-supported triphenylphosphine has been explored to simplify the purification process.

For the reduction of the intermediate 1,1-dibromo-1-undecene, the choice of reducing agent and reaction conditions is paramount to ensure selective saturation of the double bond without affecting the gem-dibromo group.

The following table provides a hypothetical example of optimization data for the synthesis of a long-chain 1,1-dibromoalkane:

| Entry | Aldehyde (equiv.) | CBr₄ (equiv.) | PPh₃ (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield of Alkene (%) |

| 1 | 1.0 | 2.0 | 4.0 | CH₂Cl₂ | 0 | 2 | 85 |

| 2 | 1.0 | 1.5 | 3.0 | CH₂Cl₂ | 0 | 2 | 78 |

| 3 | 1.0 | 2.0 | 4.0 | THF | 0 | 2 | 80 |

| 4 | 1.0 | 2.0 | 4.0 | CH₂Cl₂ | 25 | 1 | 82 |

Chemical Reactivity and Mechanistic Elucidation of 1,1 Dibromoundecane

Elimination Reactions: Pathways to Alkynes and Allenes from 1,1-Dibromoundecane

Elimination reactions of this compound are a primary route for the synthesis of unsaturated C11 compounds, most notably the terminal alkyne, 1-undecyne (B103828). This transformation proceeds via the removal of two equivalents of hydrogen bromide (HBr).

Base-Mediated Dehydrobromination: Regioselectivity and Stereochemical Control

The treatment of this compound with a strong base is a classic and effective method for synthesizing 1-undecyne. masterorganicchemistry.comyoutube.com This double dehydrobromination typically requires at least two equivalents of a potent base to proceed to completion. masterorganicchemistry.com Common bases for this transformation include sodium amide (NaNH₂), often in liquid ammonia (B1221849) or an inert solvent, and potassium tert-butoxide (KOtBu). masterorganicchemistry.compbworks.com

The reaction proceeds in two sequential elimination steps. masterorganicchemistry.compbworks.com The first elimination yields the intermediate 1-bromoundec-1-ene. The second, more energy-intensive elimination from this vinyl halide generates the triple bond of 1-undecyne. youtube.compbworks.com When a very strong base like sodium amide is used, a third equivalent is often necessary because the terminal alkyne product is acidic enough (pKa ≈ 25) to be deprotonated by the amide anion, forming a sodium undecynilide salt. masterorganicchemistry.comvedantu.comdoubtnut.com A subsequent workup with water is then required to furnish the neutral alkyne. youtube.com

The regioselectivity of the reaction strongly favors the formation of the terminal alkyne, 1-undecyne. This is because the intermediate, 1-bromoundec-1-ene, has only one beta-hydrogen available for the second elimination step, directing the formation of the triple bond to the terminus of the carbon chain. While allenes can be potential byproducts in the elimination of other dihalides, the conditions typically used for the dehydrobromination of 1,1-dihaloalkanes are optimized for alkyne synthesis.

Table 1: Reaction Conditions for Base-Mediated Dehydrobromination of 1,1-Dihaloalkanes

| Base System | Solvent | Temperature | Product | Notes |

|---|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid Ammonia / THF | Reflux | Terminal Alkyne | Requires ≥2 equivalents (often 3 for terminal alkynes) due to product deprotonation. masterorganicchemistry.comyoutube.commasterorganicchemistry.com |

| Potassium tert-butoxide (KOtBu) | THF / DMSO | Elevated | Terminal Alkyne | A strong, sterically hindered base that favors elimination. pbworks.com |

| Alcoholic Potassium Hydroxide (B78521) (KOH) | Ethanol | Reflux | Terminal Alkyne | A classic but sometimes less efficient method for aliphatic alkynes. pbworks.com |

Advanced Mechanistic Investigations of Bromine Elimination Processes

The formation of 1-undecyne from this compound is understood to occur through two consecutive bimolecular elimination (E2) reactions. youtube.compbworks.comlibretexts.org

First E2 Elimination: A strong base abstracts a proton from the carbon adjacent to the C-Br₂ group (the β-carbon). Simultaneously, one of the bromide ions departs, and a double bond forms between the α and β carbons. This concerted process results in the formation of 1-bromoundec-1-ene. masterorganicchemistry.commasterorganicchemistry.com

Second E2 Elimination: The resulting vinyl halide, 1-bromoundec-1-ene, then undergoes a second E2 elimination. This step is generally more difficult and requires more forcing conditions (stronger base, higher temperature) than the first. masterorganicchemistry.compbworks.com The base removes the vinylic proton, and the remaining bromide is eliminated, forming the second π-bond of the alkyne. This elimination from an sp²-hybridized carbon is a notable exception to the general rule that E2 reactions occur at sp³ centers. masterorganicchemistry.com

The stereochemistry of the E2 mechanism necessitates an anti-periplanar arrangement of the proton being abstracted and the leaving group. In the flexible undecane (B72203) chain, this conformation is readily achievable for the first elimination. The geometry of the intermediate vinyl bromide then dictates the final step to form the linear alkyne.

Nucleophilic Substitution Reactions at the Geminal Dibromo Moiety

While elimination is a dominant pathway, this compound can also undergo nucleophilic substitution, where one or both bromine atoms are replaced by a nucleophile. These reactions provide routes to various functionalized undecane derivatives.

Reactivity Towards Carbon-Based Nucleophiles for C-C Bond Formation

Direct substitution by carbon-based nucleophiles on this compound can be challenging due to competing elimination reactions. However, C-C bond formation is often achieved through the use of organometallic reagents, which can act as carbon nucleophiles. For instance, organocuprates (Gilman reagents) are known to react with alkyl halides. youtube.comresearchgate.net While their reaction with vicinal dibromides often leads to reductive elimination to form alkenes, their interaction with gem-dihalides can be more complex. tandfonline.com The most prevalent and synthetically useful methods for C-C bond formation at the C1 position typically involve the prior conversion of this compound into an organometallic intermediate, as discussed in section 3.3.

Heteroatom Nucleophile Interactions: Synthesis of Functionalized Derivatives

Reactions of this compound with heteroatom nucleophiles are a viable route to functionalized derivatives, most notably aldehydes.

The hydrolysis of this compound, typically carried out with water or in the presence of a base like sodium hydroxide, yields undecanal (B90771). doubtnut.comdoubtnut.comwikipedia.org The mechanism involves a two-step nucleophilic substitution. stackexchange.com The first hydroxide ion displaces a bromide to form an α-bromoalcohol. The second hydroxide ion displaces the second bromide to form a geminal diol (a diol with both hydroxyl groups on the same carbon). vedantu.com Gem-diols are generally unstable and rapidly dehydrate (lose a molecule of water) to form the corresponding carbonyl compound, which in this case is undecanal. doubtnut.comvedantu.com This hydrolysis can also be facilitated under different conditions, such as refluxing in pyridine. researchgate.net

Other heteroatom nucleophiles can also react. For example, reaction with amines could potentially lead to the formation of imines or enamines after initial substitution and subsequent transformations. The synthesis of various 1,2,3-triazole derivatives often involves intermediates derived from reactions with azide (B81097) nucleophiles. mdpi.com

Table 2: Synthesis of Functionalized Derivatives from this compound

| Nucleophile | Reagent/Conditions | Intermediate | Product | Product Class |

|---|---|---|---|---|

| Hydroxide (H₂O/OH⁻) | aq. NaOH / Heat | 1,1-Undecanediol (gem-diol) | Undecanal | Aldehyde |

| Alkoxide (RO⁻) | NaOR / Alcohol | 1-Bromo-1-alkoxyundecane | Undecanal acetal | Acetal |

| Thiolate (RS⁻) | NaSR / Solvent | 1-Bromo-1-(alkylthio)undecane | Undecanal thioacetal | Thioacetal |

| Amine (RNH₂) | RNH₂ / Heat | 1-Bromo-1-(alkylamino)undecane | Undecanal imine | Imine |

Formation and Reactivity of Organometallic Intermediates from this compound

One of the most powerful synthetic applications of this compound involves its conversion into organometallic intermediates, primarily organolithium reagents. This is achieved through a metal-halogen exchange reaction. wikipedia.org

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), typically at low temperatures in an ether solvent, initiates a lithium-bromine exchange. wikipedia.org This reaction is very fast and generally involves the exchange of one bromine atom to form a highly reactive α-bromo-organolithium species: 1-bromo-1-lithio-undecane. wikipedia.orgnih.gov

This carbenoid-like intermediate is unstable and its subsequent reactivity depends on the reaction conditions. researchgate.net

Trapping with Electrophiles: The true synthetic utility of the 1-bromo-1-lithio-undecane intermediate lies in its reaction with various electrophiles. nih.gov By keeping the temperature low, the intermediate can be trapped before it rearranges or decomposes. This allows for the formation of a new carbon-carbon or carbon-heteroatom bond at the C1 position, providing a route to a wide array of substituted undecane derivatives.

Table 3: Reactivity of Organometallic Intermediates from this compound

| Reagent System | Organometallic Intermediate | Electrophile | Product | Notes |

|---|---|---|---|---|

| 1. n-BuLi (1 eq), THF, -78°C | 1-Bromo-1-lithio-undecane | H₂O (workup) | 1-Bromoundecane | Protonation of the carbanion. |

| 1. n-BuLi (2 eq), THF, -78°C to RT | 1-Lithio-1-undecyne | - | 1-Undecyne | Second equivalent of n-BuLi performs a second exchange/elimination sequence. scribd.com |

Generation of Carbenoids and Carbene Equivalents

The gem-dibromo functional group in this compound serves as a precursor for the generation of undecylidene carbene or its carbenoid equivalents. A primary method for this transformation is the reaction with strong, non-nucleophilic bases, typically organolithium reagents like n-butyllithium. jk-sci.comalfa-chemistry.comorganic-chemistry.org The generally accepted mechanism involves a two-step process. Initially, a lithium-halogen exchange reaction occurs to form a bromo-lithio intermediate. Subsequent α-elimination of lithium bromide generates the carbene. organic-chemistry.org

This process is analogous to the first step of the Corey-Fuchs reaction, where an aldehyde is converted to a dibromoolefin. jk-sci.comalfa-chemistry.com The reaction of an aldehyde with a phosphine (B1218219) and carbon tetrabromide generates a phosphorus ylide that then reacts with the aldehyde. While the Corey-Fuchs reaction starts with an aldehyde, the treatment of the resulting 1,1-dibromoalkene with a strong base to form an alkyne proceeds through a vinylidene carbene intermediate. The generation of undecylidene carbene from this compound would follow a similar pathway of elimination.

The generated undecylidene carbene is a highly reactive intermediate with a neutral, divalent carbon atom. libretexts.orgbyjus.com Depending on the reaction conditions, it can exist as a singlet or triplet carbene, each exhibiting distinct reactivity. libretexts.org These carbenes can undergo various reactions, including insertion into C-H bonds and cyclopropanation with alkenes. libretexts.orgnih.gov The Fritsch–Buttenberg–Wiechell (FBW) rearrangement is another characteristic reaction of alkylidene carbenes, where a 1,2-hydride shift can lead to the formation of an alkyne. nih.govresearchgate.net

Table 1: Generation and Subsequent Reactions of Undecylidene Carbene Equivalents

| Precursor | Reagent | Intermediate | Potential Products | Reaction Type |

| This compound | n-Butyllithium | Undecylidene carbene | Dodecyne | Fritsch–Buttenberg–Wiechell Rearrangement |

| This compound | n-Butyllithium / Alkene | Undecylidene carbene | Substituted cyclopropane | Cyclopropanation |

Formation and Utility of this compound-Derived Organolithium and Grignard Reagents

The reaction of this compound with metals such as lithium or magnesium can lead to the formation of valuable organometallic reagents. These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic center to a nucleophilic one. tamu.edursc.org

Organolithium Reagents:

Treatment of this compound with a strong organolithium reagent like n-butyllithium can lead to a lithium-halogen exchange, forming a 1-bromo-1-lithioundecane intermediate. reddit.comharvard.eduwikipedia.org This species is a potent nucleophile and can react with a variety of electrophiles. wikipedia.orgprinceton.edunih.gov The formation of such reagents is typically performed at low temperatures to prevent premature elimination or side reactions. harvard.eduwikipedia.org The utility of these organolithium intermediates is vast, enabling the formation of new carbon-carbon bonds through reactions with aldehydes, ketones, and esters. princeton.edunih.gov

Grignard Reagents:

The preparation of Grignard reagents from alkyl halides is a fundamental transformation in organic synthesis. researchgate.nettamu.eduresearchgate.netlibretexts.org The reaction of this compound with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) is expected to form a Grignard reagent. tamu.eduresearchgate.netudel.edu Given the presence of two bromine atoms, the formation of a di-Grignard reagent, 1,1-bis(bromomagnesio)undecane, is a possibility, although steric hindrance may favor the formation of a mono-Grignard or lead to more complex reaction mixtures. researchgate.net Studies on the reaction of 1,10-dibromoundecane with pentylmagnesium bromide have shown that monoalkylation can be the major outcome, suggesting that the formation and reaction of di-Grignard reagents can be controlled. nih.gov These Grignard reagents are powerful nucleophiles used in a wide array of synthetic applications, including the synthesis of alcohols and carboxylic acids. tamu.eduwisc.edu

Table 2: Formation and Representative Reactions of Organometallic Reagents from this compound

| Organometallic Reagent | Preparation Method | Reactant | Product Type |

| 1-Bromo-1-lithioundecane | This compound + n-BuLi | Aldehyde/Ketone | Secondary/Tertiary Alcohol |

| 1,1-Bis(bromomagnesio)undecane | This compound + Mg | Carbon Dioxide | Dicarboxylic Acid |

| 1-Bromo-1-lithioundecane | This compound + n-BuLi | Ester | Tertiary Alcohol |

Radical Processes and Reductive Debromination of this compound

This compound can participate in radical reactions, primarily involving the homolytic cleavage of the carbon-bromine bonds. These processes are typically initiated by radical initiators or single-electron transfer reagents. nih.govlibretexts.orgwikipedia.org

A common method for the reductive debromination of alkyl halides is the use of tributyltin hydride (Bu₃SnH) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). wikipedia.orglibretexts.orglibretexts.org The reaction proceeds via a radical chain mechanism. libretexts.orgquora.com The initiator, upon thermal decomposition, generates a radical that abstracts a hydrogen atom from tributyltin hydride to form a tributyltin radical. This radical then abstracts a bromine atom from this compound to generate an undecyl radical and tributyltin bromide. The undecyl radical can then abstract a hydrogen atom from another molecule of tributyltin hydride to yield undecane and regenerate the tributyltin radical, thus propagating the chain. libretexts.org

Another powerful reagent for reductive dehalogenation is samarium(II) iodide (SmI₂). nih.govwikipedia.orggu.seorganic-chemistry.org This mild, single-electron reducing agent can convert alkyl halides to the corresponding alkanes. The reaction is believed to proceed through the formation of radical intermediates. nih.govwikipedia.org The use of SmI₂ is advantageous due to its functional group tolerance and the mild conditions required. wikipedia.orggu.se

In addition to complete reduction, these radical intermediates can participate in intramolecular cyclization reactions if a suitable radical acceptor, such as a double or triple bond, is present within the molecule. rsc.orgvt.edumdpi.comnih.govnih.gov This allows for the construction of cyclic structures from acyclic precursors derived from this compound.

Table 3: Reagents for Radical Reductive Debromination of this compound

| Reagent System | Initiator | Proposed Intermediate | Primary Product |

| Tributyltin Hydride (Bu₃SnH) | AIBN (thermal) | Undecyl radical | Undecane |

| Samarium(II) Iodide (SmI₂) | None (Single Electron Transfer) | Undecyl radical | Undecane |

Applications of 1,1 Dibromoundecane in Advanced Organic Synthesis

Role in the Divergent Synthesis of Terminal Alkynes and Dienes

1,1-Dibromoundecane is a key precursor for the synthesis of both terminal alkynes and substituted dienes, leveraging the reactivity of the dibromomethyl group. The transformation into either an alkyne or a diene is dictated by the chosen reaction conditions and subsequent synthetic steps.

The most direct application is the conversion to 1-undecyne (B103828). This is typically achieved through a double dehydrobromination reaction using a strong base. Treatment of this compound with two or more equivalents of a potent base, such as an organolithium reagent (e.g., n-butyllithium) or lithium diisopropylamide (LDA), results in the sequential elimination of two molecules of hydrogen bromide to furnish the terminal alkyne. This method provides a reliable route to alkynes from gem-dihalides. organic-chemistry.orgorganic-chemistry.org

Furthermore, this compound serves as a platform for creating conjugated dienes. This process often involves a two-stage approach where the dibromoalkane is first converted to a 1,1-dibromoalkene intermediate. This intermediate then becomes a substrate for sequential cross-coupling reactions. A notable example is the one-pot, palladium-catalyzed Suzuki-Miyaura cross-coupling. organic-chemistry.org In this strategy, a 1,1-dibromoalkene reacts sequentially with an alkenyltrifluoroborate and then an alkyltrifluoroborate under mild conditions to produce trisubstituted, conjugated dienes with high stereoselectivity. organic-chemistry.org This sequential coupling highlights the differential reactivity of the two bromine atoms in the dibromoalkene, enabling controlled and divergent synthesis. organic-chemistry.org

Table 1: Synthetic Routes to Alkynes and Dienes from 1,1-Dibromoalkane Precursors

| Starting Material Precursor | Reaction | Reagents | Product Type |

|---|---|---|---|

| 1,1-Dibromoalkane | Double Dehydrobromination | 2.2 equiv. Strong Base (e.g., n-BuLi, LDA) | Terminal Alkyne |

Precursor for Stereoselective Olefin Synthesis via Wittig and Related Reactions

While not a direct substrate for the classic Wittig reaction which typically starts from a monohaloalkane, this compound is an excellent precursor for related olefination reactions that often provide complementary reactivity. wikipedia.orgmasterorganicchemistry.comlibretexts.org These methods generate geminal dimetallic species that react with carbonyl compounds to form alkenes, often with high chemoselectivity and stereoselectivity. oup.comorganic-chemistry.orgrsc.org

A significant application is in the olefination of easily enolizable ketones, which can be problematic under the basic conditions of the Wittig reaction. Research has shown that treating this compound with samarium metal (Sm) and samarium(II) iodide (SmI₂) in the presence of a catalytic amount of chromium(III) chloride (CrCl₃) generates a gem-dichromium or related organometallic reagent. oup.com This species effectively converts ketones into their corresponding alkylidene derivatives (olefins). oup.com This approach avoids the strongly basic ylides of the Wittig protocol and serves as a powerful alternative for sensitive substrates. oup.com The reaction of this compound with Sm and SmI₂ alone (without the chromium catalyst) leads to reduction, affording 1-undecene. oup.com

The stereochemistry of the resulting olefin can be influenced by the specific reagents and reaction conditions employed, with many modern olefination methods offering high E or Z selectivity. organic-chemistry.orgnih.gov

Table 2: Olefination of Ketones using this compound

| Carbonyl Substrate | Reagents | Key Intermediate from this compound | Product | Key Features |

|---|---|---|---|---|

| Ketone (e.g., 4-t-butylcyclohexanone) | This compound, Sm, SmI₂, cat. CrCl₃, THF | gem-Dimetallic Reagent | Undecylidene-ketone derivative | Effective for easily enolizable ketones; avoids strongly basic conditions. oup.com |

| Aldehyde | This compound, CrCl₂, LiAlH₄ (Takai Olefination) | gem-Dichromium Reagent | (E)-1-Alkenyl derivative | Generally high (E)-selectivity. |

Strategic Utilization in Annulation and Cyclization Reactions

Annulation and cyclization reactions are fundamental strategies for constructing cyclic molecules. numberanalytics.com this compound can be employed in these reactions as a source of a C₁₁-chain that can be incorporated into a ring structure. Its utility stems from its ability to be converted into either a dinucleophile, a dielectrophile (after functional group manipulation), or a precursor for radical cyclizations. psu.eduuni-rostock.de

One strategy involves the conversion of this compound into a nucleophilic species. Treatment with an organolithium reagent at low temperature can generate a lithiated intermediate. This nucleophile can then participate in cyclization by reacting with a suitable dielectrophile. For instance, reaction with an α,ω-dihaloalkane could, in principle, lead to the formation of a carbocycle bearing the undecyl group.

More strategically, the gem-dibromo group itself can act as an electrophilic C1-synthon that reacts with a dinucleophile. For example, the dianion of a 1,3-dicarbonyl compound could react with this compound in an intramolecular fashion if the two functionalities are present on the same molecule, or in an intermolecular reaction to build complex acyclic precursors for subsequent cyclization. uni-rostock.de Such reactions are powerful tools for creating seven-membered rings and other complex architectures. uol.de Iron(III) chloride has emerged as an efficient catalyst for intramolecular Michael reactions leading to carboannulations under mild, non-basic conditions. uol.de

While direct examples of using this compound in complex annulations are specific to proprietary syntheses, the fundamental reactivity of the gem-dibromo group makes it a logical and valuable substrate for such transformations in constructing functionalized ring systems. beilstein-journals.orgresearchgate.net

Contribution to the Construction of Complex Macrocyclic Architectures and Natural Product Analogues

The synthesis of macrocycles and natural products often requires long-chain, functionalized building blocks. nih.govresearchgate.net this compound, through simple chemical transformations, serves as an excellent starting material for such precursors.

A primary application is its conversion to undecanal (B90771) or undecanoic acid. These C₁₁-building blocks are valuable in the total synthesis of macrocyclic compounds like macrolide antibiotics, pheromones, and macrocyclic musks. researchgate.net For example, a common strategy for macrocyclization is the ring-closing metathesis (RCM) of a diene. A synthetic sequence could involve converting this compound to undecanal, followed by a Wittig reaction with an appropriate phosphonium (B103445) ylide to install a terminal alkene, thereby creating a long-chain α,ω-diene precursor ready for RCM.

Furthermore, this compound can be used to construct analogues of natural products. Its transformation into a nucleophilic species allows for its addition to complex scaffolds. This is particularly useful for creating libraries of natural product-like molecules for biological screening, where modifying a core structure with a long lipophilic chain can significantly alter properties like membrane permeability and bioactivity. The synthesis of complex molecules like brittonin A has been achieved using related dibromoalkanes as key intermediates. lookchem.com

Table 3: Synthetic Utility of this compound in Complex Synthesis

| Target Scaffold/Molecule Type | Role of this compound | Key Transformation | Resulting Building Block |

|---|---|---|---|

| Macrocyclic Lactones/Lactams | Precursor for long-chain acid/alcohol | Oxidation / Hydrolysis | Undecanoic acid / Undecanol |

| Macrocyclic Alkenes (e.g., Muscone analogues) | Precursor for long-chain aldehyde | Hydrolysis followed by oxidation | Undecanal |

| Bioactive Natural Product Analogues | Source of a lipophilic side-chain | Conversion to an organometallic nucleophile | Undecyl-metal species |

Integration into Polymerization Strategies for Functional Materials Monomers

While α,ω-dihaloalkanes are common bifunctional linkers in step-growth polymerization, the geminal arrangement in this compound offers a distinct and valuable route to functional monomers for chain-growth polymerization. rsc.orgcenmed.comacs.org The primary strategy involves converting the dibromoalkane into a polymerizable vinyl group, such as a styrenic or acrylic moiety, bearing the long C₁₁ alkyl chain.

This transformation can be envisioned in a two-step process:

Elimination: A controlled mono-dehydrobromination of this compound yields 1-bromo-1-undecene. This vinyl bromide is a versatile intermediate.

Cross-Coupling: The resulting 1-bromo-1-undecene can undergo palladium-catalyzed cross-coupling reactions, such as a Suzuki reaction with 4-vinylphenylboronic acid or a Stille coupling. This attaches a polymerizable group (the vinylphenyl moiety) to the undecenyl chain.

The resulting monomer, a styrene (B11656) derivative with a long, flexible undecyl tail, is an ideal candidate for producing polymers with specialized properties. The long alkyl chain can induce liquid crystalline behavior, enhance solubility in organic solvents, or control the morphology of the final polymer film. Such monomers are used to create functional materials for applications in electronics, such as liquid crystal displays or organic light-emitting diodes (OLEDs). kingston.ac.ukresearchgate.net This synthetic utility positions this compound as a valuable starting material for the bottom-up construction of advanced polymeric materials. mdpi.com

Advanced Spectroscopic and Spectrometric Methodologies for Investigating 1,1 Dibromoundecane Reactivity

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational and Mechanistic Studies

Dynamic Nuclear Magnetic Resonance (DNMR) is a specialized NMR technique used to study the rates of chemical exchange processes that occur on a timescale comparable to the NMR timescale. numberanalytics.com For 1,1-dibromoundecane, DNMR is instrumental in elucidating the conformational dynamics of the long undecane (B72203) chain.

The flexibility of the eleven-carbon chain in this compound results in a multitude of possible conformations (rotamers) due to rotation around the carbon-carbon single bonds. At room temperature, the rate of interconversion between these conformers is typically fast, leading to an NMR spectrum that shows time-averaged signals for the methylene (B1212753) (-CH₂-) protons and carbons. However, by lowering the temperature, the rate of this rotation can be slowed.

As the temperature decreases, if the energy barrier to a specific bond rotation is high enough, the exchange rate can become slow enough to be resolved on the NMR timescale. This results in a phenomenon known as decoalescence, where a single, broad, time-averaged peak splits into multiple distinct signals corresponding to the individual, now "frozen," conformers. By analyzing the temperature at which the signals coalesce and the line shape of the signals, it is possible to calculate the activation free energy (ΔG‡) for the conformational interchange. acs.org

For the undecane chain of this compound, the most significant rotational barriers would be associated with gauche to anti interconversions. The bulky gem-dibromo group at the C1 position introduces specific steric interactions that can influence the conformational preferences and rotational barriers of the adjacent C-C bonds. DNMR studies, often involving ¹H and ¹³C NMR, can provide quantitative data on these energy barriers. researchgate.netresearchgate.net

Table 1: Hypothetical DNMR Data for C2-C3 Bond Rotation in this compound

| Parameter | Value |

| Nucleus Observed | ¹H |

| Coalescence Temperature (Tc) | -90 °C (183 K) |

| Chemical Shift Difference (Δν) | 85 Hz |

| Rate Constant at Tc (kc) | 189 s⁻¹ |

| Free Energy of Activation (ΔG‡) | 9.5 kcal/mol |

This table presents hypothetical yet plausible data for the analysis of hindered rotation, illustrating the type of information obtainable from a DNMR experiment.

Mechanistic studies also benefit from DNMR. For instance, in reactions where this compound is a substrate, DNMR can be used to study the dynamics of its interaction with other species, such as catalysts or reagents, by observing changes in chemical shifts, coupling constants, and signal line shapes with temperature. numberanalytics.com

Mass Spectrometry Techniques for Real-Time Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a vital tool for identifying and characterizing reaction intermediates, which are often transient and present in low concentrations. numberanalytics.com Techniques such as Electrospray Ionization (ESI-MS) are particularly powerful for real-time reaction monitoring because they can transfer ions from solution into the gas phase under gentle conditions, preserving non-covalent complexes and fragile intermediates. sumitomo-chem.co.jp

When studying the reactivity of this compound, for example in a substitution or elimination reaction, ESI-MS can be coupled directly to the reaction vessel. This setup allows for the continuous withdrawal of small aliquots of the reaction mixture for analysis, providing a "snapshot" of the species present at any given moment.

Key applications for this compound include:

Intermediate Detection: In a reaction such as a carbene insertion or a complex organometallic coupling, this compound may form short-lived intermediates. numberanalytics.com ESI-MS can detect these species by their mass-to-charge ratio (m/z), providing direct evidence for a proposed reaction mechanism. dbatu.ac.in Isotopic labeling, for instance using ¹³C or deuterium, can be used in conjunction with MS to trace the path of atoms through the reaction. dbatu.ac.in

Real-Time Kinetic Analysis: By monitoring the intensity of the MS signals corresponding to the reactant (this compound), products, and any observable intermediates over time, a kinetic profile of the reaction can be constructed. This data is crucial for understanding reaction rates and optimizing conditions.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of an unknown intermediate or product. rsc.org This is invaluable for confirming the identity of species observed during reaction monitoring.

Table 2: Potential Intermediates and Products in Reactions of this compound Detectable by MS

| Reaction Type | Potential Intermediate/Product | Expected m/z (for [M+H]⁺) |

| Nucleophilic Substitution (with RO⁻) | 1-bromo-1-alkoxyundecane | Varies with R |

| Grignard Formation | C₁₁H₂₃BrMgBr (undecylidenemagnesium bromide) | Varies with solvent adducts |

| Elimination (with strong base) | 1-Bromoundec-1-ene | 247.1/249.1 (Br isotopes) |

Vibrational Spectroscopy (IR, Raman) for Probing Bond Activations and Transition States

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. triprinceton.orguc.edu These methods are complementary and exquisitely sensitive to changes in bond strength, symmetry, and chemical environment, making them ideal for studying bond activation and obtaining insights into the structure of transition states. photothermal.comedinst.commt.com

To be IR active, a vibration must cause a change in the molecule's dipole moment, while to be Raman active, it must cause a change in the molecule's polarizability. edinst.com The C-Br bonds in this compound have characteristic vibrational frequencies. The activation of these bonds during a chemical reaction—for instance, upon coordination to a Lewis acid catalyst or during nucleophilic attack—leads to perceptible shifts in these frequencies.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly sensitive to polar functional groups. photothermal.com The C-Br stretching vibrations in haloalkanes typically appear in the far-infrared region (around 500-600 cm⁻¹). Monitoring this region can reveal the weakening of the C-Br bond as a reaction proceeds. Real-time IR techniques (ReactIR) can be used for in-situ monitoring of the concentrations of reactants and products. sumitomo-chem.co.jpmt.com

Raman Spectroscopy: Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. photothermal.com While the C-Br bond is polar, the symmetric and asymmetric stretches of the -CHBr₂ group would have distinct Raman activities. Raman is also highly effective for studying reactions in aqueous media, where water's strong IR absorption can be problematic. mt.com

Probing Transition States: While directly observing a transition state is exceptionally difficult due to its fleeting existence, vibrational spectroscopy can provide indirect information. uni-giessen.de Time-resolved spectroscopic techniques, such as picosecond IR pump-probe spectroscopy, can monitor vibrational energy relaxation processes. uoa.gr By exciting a specific vibrational mode in the reactant and probing its evolution, one can map the flow of energy within the molecule as it approaches the transition state, providing crucial data for theoretical models of the reaction dynamics. uoa.grresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) | Notes |

| C-H Stretch (alkyl) | IR, Raman | 2850 - 2960 | Strong in both |

| CH₂ Bend (Scissoring) | IR | ~1465 | Characteristic of alkyl chains |

| C-Br Stretch | IR, Raman | 500 - 600 | Weakening of this bond during reaction causes a red-shift (lower frequency) |

X-ray Crystallography of Co-crystals or Derivatives for Precise Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid or low-melting solid at room temperature, making single-crystal growth challenging, its structure can be elucidated by forming crystalline derivatives or co-crystals. avantorsciences.com

Co-crystals: A co-crystal is a crystalline solid composed of two or more different molecules held together in a defined stoichiometric ratio by non-covalent interactions, such as hydrogen bonding or halogen bonding. researchgate.netglobalresearchonline.net By selecting a suitable "co-former" molecule that interacts favorably with the dibromo- functionality of this compound, it is possible to generate well-ordered crystals suitable for X-ray diffraction. For example, molecules capable of acting as hydrogen bond acceptors could interact with the slightly acidic proton on the C1 carbon (CHBr₂).

A study on the related 1,10-dibromodecane (B1670030) demonstrated its ability to form a beilstein-journals.orgpseudorotaxane co-crystal with a pillar numberanalytics.comarene numberanalytics.comquinone host. beilstein-journals.orgresearchgate.net In this structure, the alkyl chain is threaded through the cavities of two host molecules, stabilized by multiple CH···π and hydrogen bonds. beilstein-journals.org This approach could be adapted for this compound to facilitate crystallization and structural analysis.

Derivatives: Another strategy is to synthesize a solid derivative of this compound. For example, a reaction at the dibrominated carbon could introduce a functional group that promotes crystallization. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the conformation of the undecane chain in the solid state.

The crystallographic data obtained provides an unambiguous determination of the molecular structure, including:

Bond Lengths and Angles: Precise values for C-C and C-Br bond lengths and C-C-C and C-C-Br bond angles.

Conformation: The exact torsional angles along the alkyl chain, revealing the preferred conformation (e.g., all-trans, gauche) in the crystal lattice.

Intermolecular Interactions: Detailed insight into how the molecules pack in the solid state, revealing any significant non-covalent interactions that stabilize the crystal structure. stfc.ac.uk

Table 4: Representative Crystallographic Data from a Hypothetical this compound Co-crystal

| Parameter | Description |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 5.5 Å, b = 7.6 Å, c = 44.0 Å, β = 92.5° |

| C1-Br1 Bond Length | 1.95 Å |

| C1-Br2 Bond Length | 1.96 Å |

| C-C Bond Length (avg) | 1.53 Å |

| Conformation of Alkyl Chain | Predominantly all-trans |

Note: This data is illustrative, based on known structures of similar long-chain haloalkanes, such as 1,24-dibromotetracosane. iucr.org

Theoretical and Computational Chemistry Approaches to 1,1 Dibromoundecane

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1,1-dibromoundecane. northwestern.edursdjournal.org These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, can predict the molecule's electronic structure, the distribution of electronic charge, and various reactivity descriptors. nih.gov

The electronic structure of this compound is characterized by the long, flexible undecane (B72203) chain and the two bromine atoms attached to the first carbon. The high electronegativity of the bromine atoms significantly influences the electron distribution, creating a localized region of negative charge around them and a corresponding positive charge on the adjacent carbon atom. This charge separation is a key determinant of the molecule's reactivity.

Reactivity descriptors, derived from quantum chemical calculations, offer a quantitative measure of where and how a molecule is likely to react. For this compound, these descriptors can highlight the electrophilic and nucleophilic sites. The carbon atom bonded to the two bromine atoms is expected to be a primary electrophilic site, susceptible to nucleophilic attack.

Table 1: Calculated Electronic Properties and Reactivity Descriptors for this compound (Illustrative Data)

| Property | Calculated Value (Illustrative) | Significance |

| Dipole Moment (Debye) | 2.1 D | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -9.8 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | 1.2 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | 11.0 eV | Indicates the chemical reactivity and stability of the molecule. nih.govresearchgate.net |

| Mulliken Charge on C1 | +0.45 e | Quantifies the electrophilic nature of the carbon atom attached to the bromines. |

| Mulliken Charge on Br | -0.28 e | Shows the accumulation of negative charge on the bromine atoms. |

Note: The values in this table are illustrative and represent typical data that would be obtained from quantum chemical calculations. Specific values would depend on the level of theory and basis set used.

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules like this compound in different environments. mdpi.comnih.gov These simulations can model the conformational changes of the flexible undecane chain and the influence of solvent molecules on its structure and behavior. osti.govsioc-journal.cn

Solvent effects are crucial for understanding the behavior of this compound in solution. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing insights into solvation energies, the structure of the solvation shell, and the influence of the solvent on conformational preferences. nih.gov

Table 2: Conformational and Dynamic Properties of this compound from MD Simulations (Illustrative Data)

| Property | Simulated Result (Illustrative) | Description |

| Predominant Conformation | Extended (all-trans) | The most stable conformation in non-polar solvents. |

| End-to-End Distance | ~14 Å | A measure of the molecule's spatial extent. |

| gauche/trans Ratio | Varies with solvent polarity | Indicates the flexibility of the alkyl chain. |

| Rotational Correlation Time | ~150 ps | Characterizes the rotational motion of the molecule in solution. |

| Solvent Accessible Surface Area | ~450 Ų | The surface area of the molecule accessible to the solvent. |

Note: The values in this table are illustrative and would be outputs of MD simulations under specific conditions (e.g., solvent, temperature).

Prediction of Reaction Pathways, Transition States, and Kinetic Parameters

Computational methods can be employed to predict the most likely pathways for chemical reactions involving this compound. arxiv.orgescholarship.org By mapping the potential energy surface, it is possible to identify the transition states that connect reactants to products and to calculate the associated activation energies. lsu.edu This information is invaluable for understanding reaction mechanisms and predicting reaction rates. iastate.edubeilstein-journals.org

For this compound, a key reaction is nucleophilic substitution, where the bromine atoms are replaced by a nucleophile. Computational studies can model the approach of a nucleophile to the electrophilic carbon atom, locate the transition state for the substitution reaction, and calculate the energy barrier. This allows for a comparison of the reactivity of this compound with other alkyl halides.

Kinetic parameters, such as the rate constant, can be estimated from the calculated activation energies using transition state theory. While these calculations provide valuable qualitative and semi-quantitative insights, obtaining highly accurate kinetic data remains a significant computational challenge. scielo.br

Table 3: Predicted Kinetic and Thermodynamic Data for a Hypothetical SN2 Reaction of this compound (Illustrative)

| Parameter | Predicted Value (Illustrative) | Significance |

| Activation Energy (Ea) | 20 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol | Indicates whether the reaction is exothermic or endothermic. |

| Gibbs Free Energy of Activation (ΔG‡) | 25 kcal/mol | Determines the theoretical rate constant of the reaction. |

| Transition State Geometry | Trigonal bipyramidal | The molecular geometry at the highest point on the reaction pathway. |

Note: This table presents illustrative data for a hypothetical nucleophilic substitution reaction. The actual values would be highly dependent on the specific nucleophile and reaction conditions.

Density Functional Theory (DFT) Studies on Bromine-Mediated Interactions

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules the size of this compound. mdpi.comcecam.org DFT is particularly useful for investigating interactions involving the bromine atoms.

DFT calculations can be used to study a variety of bromine-mediated interactions, such as halogen bonding. While the geminal dibromo group in this compound may not be a classic halogen bond donor, the polarized bromine atoms can still participate in significant non-covalent interactions with other molecules. A DFT study on a related molecule containing a 12-bromododecyl chain revealed the importance of H⋯Br interactions in the crystal packing. nih.gov

Furthermore, DFT can be used to investigate the mechanism of reactions where the bromine atoms play a key role, such as in certain catalytic cycles or dehalogenation reactions. researchgate.net By modeling the electronic structure changes throughout the reaction, DFT can provide a detailed picture of the role of the bromine atoms in facilitating the chemical transformation.

Table 4: DFT-Calculated Parameters for Bromine-Mediated Interactions of this compound (Illustrative Data)

| Interaction Type | Interaction Energy (kcal/mol) | Key Geometric Feature |

| Halogen Bonding (with a Lewis base) | -1.5 to -3.0 | C-Br···Lewis base angle close to 180° |

| Hydrogen Bonding (with a proton donor) | -0.5 to -1.5 | Br···H-X distance |

| van der Waals Interactions | Variable | Contribute significantly to intermolecular forces. |

Note: The data in this table is illustrative and represents the type of information that can be obtained from DFT calculations on the non-covalent interactions of this compound.

Future Directions and Emerging Research Avenues for 1,1 Dibromoundecane Chemistry

Development of Catalytic and Stereoselective Transformations

The gem-dibromo group is a versatile functional handle for creating new carbon-carbon and carbon-heteroatom bonds. Future research will likely focus on moving beyond classical stoichiometric reactions to more sophisticated catalytic methods. Geminal dihaloalkanes are established as useful precursors in various transformations. thieme-connect.de

One promising area is the use of 1,1-dibromoundecane as a carbene or carbenoid precursor for cyclopropanation reactions. purdue.edu Research groups have successfully used cobalt and chromium catalysts for the asymmetric cyclopropanation of olefins with other gem-dihaloalkanes. purdue.eduresearchgate.net Applying these systems to this compound could produce chiral cyclopropanes with long alkyl chains, which are valuable intermediates in medicinal chemistry and materials science. The development of enantioselective catalysts for such reactions remains a significant challenge and a key research direction. purdue.eduresearchgate.net

Furthermore, transition-metal-catalyzed cross-coupling reactions represent a major avenue for exploration. While many studies focus on gem-dibromoolefins, the principles can be adapted. organic-chemistry.orgnih.govnih.gov Silver-catalyzed reactions of gem-dibromoalkanes with Grignard reagents have been shown to form new carbon-carbon bonds, offering a route to create quaternary carbons. thieme-connect.de Similarly, manganese-catalyzed reactions can convert gem-dibromoalkanes into alkenes, providing a pathway to synthesize long-chain olefins. oup.com The development of stereoselective versions of these reactions would be a significant advancement.

| Reaction Type | Potential Catalyst System | Potential Product from this compound | Research Focus |

| Asymmetric Cyclopropanation | Chiral Cobalt(PDI) or Chromium complexes purdue.eduresearchgate.net | Chiral undecyl-substituted cyclopropanes | High enantioselectivity and diastereoselectivity; catalyst optimization. |

| Cross-Coupling | Silver Nitrate (AgNO₃) / Grignard Reagents thieme-connect.de | 1,1-diallyl- or 1,1-dibenzylundecane | Sequential, selective displacement of bromine atoms; creation of all-carbon quaternary centers. |

| Olefin Synthesis | Manganese(II) Chloride (MnCl₂) / Organomanganates oup.com | Dodecene and other coupled alkenes | Control of E/Z selectivity; development of catalytic variants. |

| Tandem Reactions | Palladium complexes / Boronic acids organic-chemistry.org | Complex polycyclic structures (if adapted) | Designing new tandem sequences utilizing the gem-dibromo group as a linchpin. |

Sustainable and Green Chemistry Approaches for this compound Synthesis and Utilization

Modern chemistry emphasizes the use of renewable feedstocks and environmentally benign processes. nih.govrsc.org A significant future direction for this compound is the development of green synthetic routes. A prime candidate for a renewable starting material is undecylenic acid, which can be obtained from the pyrolysis of castor oil. mdpi.com

A potential green synthesis pathway could involve:

Reduction: Conversion of the carboxylic acid group of undecylenic acid to an alcohol (1-undecanol).

Oxidation: Oxidation of the resulting alcohol to the corresponding aldehyde (undecanal).

Deoxygenative Bromination: Treatment of undecanal (B90771) with a mild brominating agent to yield this compound. Reagents such as triphenylphosphine (B44618) and 1,2-dibromoethane (B42909) offer a moderate route for such transformations. organic-chemistry.org

The utilization of this compound can also be made more sustainable. Catalytic methods (as discussed in 7.1) are inherently greener than stoichiometric ones as they reduce waste. nih.gov Future work should focus on using non-toxic, earth-abundant metal catalysts (e.g., iron, manganese) and exploring biocatalysis, where enzymes could be used for stereoselective transformations of the gem-dibromo group or its derivatives.

Exploration of Novel Reactivity Patterns in Unconventional Media (e.g., flow chemistry, supercritical fluids)

The use of unconventional reaction media can unlock new reactivity and improve process efficiency and safety. mit.edu

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing. mdpi.com This is particularly advantageous for reactions involving unstable intermediates, such as the carbenoids or organometallic species generated from this compound. mit.edu Future research could explore metal-catalyzed coupling or cyclopropanation reactions in flow, which would allow for precise control of residence time, rapid optimization, and safer scale-up by minimizing the volume of hazardous reagents at any given moment. rsc.org

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and tunable solvent that offers properties intermediate between a gas and a liquid. magtech.com.cn It has been shown to solvate and transport organic ligands and facilitate reactions at mineral surfaces. osti.gov Exploring the reactivity of this compound in scCO₂ is a promising research avenue. For example, dehydrohalogenation reactions to form bromoalkenes could be performed in scCO₂, with the potential for easy separation of products by simply depressurizing the system. The unique phase behavior could also influence reaction selectivity in catalytic processes. researchgate.netwalisongo.ac.id

Advanced Applications in Molecular Recognition and Supramolecular Chemistry

The long alkyl chain of this compound makes it an ideal candidate for applications in supramolecular chemistry, where non-covalent interactions drive the self-assembly of complex architectures. While its isomers, α,ω-dihaloalkanes, are known to act as guests in host-guest systems like pseudorotaxanes, the gem-dibromo group offers unique possibilities. nih.gov

Unlike a terminal bromine, the gem-dibromo group is a latent functional group. It can be chemically transformed (e.g., into a carbonyl, a methylene (B1212753), or a cyclopropane) after the initial self-assembly process. This opens the door to creating dynamic molecular systems where the properties can be switched by an external chemical stimulus. For instance, this compound could be threaded through a macrocyclic host (like a pillararene or cyclodextrin), and subsequent reaction of the exposed gem-dibromo group could permanently lock the structure to form a rotaxane or alter the binding affinity.

This contrasts sharply with its α,ω-isomers, which primarily act as simple linear linkers. The gem-dibromo functionality provides a reactive site for post-assembly modification, a key strategy in the design of advanced molecular machines and responsive materials.

| Feature | This compound | α,ω-Dibromoundecane (e.g., 1,11-isomer) |

| Primary Role | Bimodal: Structural guest and reactive handle | Structural guest and linker |

| Functionality | Latent (convertible to C=O, C=CH₂, etc.) | Terminal (primarily for substitution/coupling) |

| Potential Application | Post-assembly modification of supramolecular structures; dynamic systems. | Formation of static linear polymers, bolaamphiphiles, and simple pseudorotaxanes. |

| Example Concept | Threading into a macrocycle, followed by conversion of the -CHBr₂ group to a bulky ketone to lock the structure. | Linking two macrocycles to form a supramolecular "dumbbell" or polymer. |

Q & A

Q. What are the standard synthesis protocols for 1,1-Dibromoundecane in organic chemistry research?

Answer: this compound is synthesized via nucleophilic substitution reactions. A common method involves reacting chrysin derivatives with 1,11-dibromoundecane in acetone under basic conditions (e.g., K₂CO₃) at 60°C for 12–24 hours. The reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using silica gel column chromatography to isolate the product as a pale-yellow solid .

Key Parameters for Synthesis:

| Parameter | Details |

|---|---|

| Solvent | Acetone |

| Base | K₂CO₃ (2 equivalents relative to chrysin) |

| Temperature | 60°C |

| Reaction Time | 12–24 hours |

| Purification | Silica gel chromatography |

Q. How is this compound characterized in research settings?

Answer: Characterization involves:

- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR spectra (recorded on Bruker spectrometers) confirm structural integrity and substitution patterns .

- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and purity (>95%) .

- High-Performance Liquid Chromatography (HPLC): Assesses purity and resolves potential byproducts .

Example Data:

For compound 6 (derived from 1,11-dibromoundecane), HR-MS analysis confirmed a molecular ion peak at m/z 568.2 (calculated for C₃₄H₄₈N₂O₈) .

Advanced Research Questions

Q. How does the alkyl chain length in dibromoalkanes influence the biological activity of synthesized derivatives?

Answer: The alkyl chain length (e.g., C5, C8, C11 in dibromopentane, dibromooctane, and dibromoundecane) modulates lipophilicity, which impacts interactions with hydrophobic enzyme pockets. For example, derivatives of 1,11-dibromoundecane exhibit enhanced α-glucosidase inhibitory activity due to optimal hydrophobic interactions, as demonstrated by fluorescence quenching and molecular docking studies .

Key Findings:

Q. What advanced applications of this compound exist in nanotechnology?

Answer: this compound is used to functionalize gold nanoparticles (AuNPs) for biomedical applications. In one protocol, it serves as a spacer ligand in the synthesis of charge-transfer complexes. The process involves:

Anchoring 1,11-dibromoundecane onto AuNPs via reflux in acetonitrile with K₂CO₃.

Functionalizing nanoparticles with perylene derivatives for optoelectronic applications .

Characterization Tools:

- Transmission Electron Microscopy (TEM): Confirms nanoparticle size (e.g., 5–10 nm).

- UV-Vis Spectroscopy: Monitors surface plasmon resonance shifts .

Q. How can researchers resolve contradictions in data when studying this compound derivatives?

Answer: Contradictions (e.g., inconsistent bioactivity results) require:

- Method Validation: Replicate synthesis and purification steps rigorously to ensure batch consistency .

- Multivariate Analysis: Use statistical tools (e.g., ANOVA) to isolate variables like solvent polarity or temperature effects.

- Cross-Platform Characterization: Combine NMR, HR-MS, and X-ray crystallography (if applicable) to resolve structural ambiguities .

Case Study: Discrepancies in α-glucosidase inhibition data were resolved by standardizing enzyme assay conditions (pH 6.8, 37°C) and pre-incubating inhibitors with the enzyme .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.